molecular formula C11H19NO3 B6258004 tert-butyl N-(4-methyl-1-oxopent-4-en-2-yl)carbamate CAS No. 314772-14-0

tert-butyl N-(4-methyl-1-oxopent-4-en-2-yl)carbamate

Cat. No.: B6258004
CAS No.: 314772-14-0
M. Wt: 213.3
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Description

tert-Butyl N-(4-methyl-1-oxopent-4-en-2-yl)carbamate is a chemical compound with the CAS number 314772-14-0 and a molecular formula of C11H19NO3 . It features a molecular weight of 213.27 g/mol . The compound is characterized by a carbamate group protected by a tert-butyl moiety, a common feature in synthetic organic chemistry that often serves as a protecting group for amines in multi-step synthesis, particularly in the development of pharmaceuticals and complex natural products . While specific research applications for this exact molecule are not detailed in the available literature, its structure suggests potential utility as a versatile synthetic intermediate or building block. Compounds within the broader carbamate class are subjects of significant research interest. For instance, some carbamoyl esters are investigated for their ability to inhibit enzymes like cholinesterase and release pharmacologically active agents, which is relevant for studies in nervous system disorders . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

CAS No.

314772-14-0

Molecular Formula

C11H19NO3

Molecular Weight

213.3

Purity

95

Origin of Product

United States

Preparation Methods

Ring-Closing Protection and Alkylation

The synthesis of structurally related tert-butyl carbamates, such as (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester, provides a foundational framework. In this method:

  • Ring-closing protection : A primary amine (Compound 1) reacts with 4-trifluoromethyl benzaldehyde in toluene under basic conditions (e.g., potassium carbonate) to form a Schiff base. Subsequent acylation with 2-methyl benzoyl chloride yields a protected intermediate (Compound 2) in 83% yield.

  • Alkylation : Compound 2 undergoes alkylation with allyl bromide using lithium diisopropylamide (LDA) in tetrahydrofuran (THF), followed by hydrolysis with sodium hydroxide to produce Compound 3.

  • Process telescoping : Sodium borohydride reduces Compound 3 to Compound 4, which is hydrolyzed under acidic conditions to Compound 5. Finally, Boc protection with di-tert-butyl dicarbonate in methanol yields the target carbamate.

Adaptation for tert-butyl N-(4-methyl-1-oxopent-4-en-2-yl)carbamate :

  • Replace allyl bromide with 4-methylpent-4-en-2-one derivatives to introduce the methyl and oxo groups.

  • Optimize LDA stoichiometry to control regioselectivity during alkylation.

Wittig Reaction-Based Carbon Chain Elongation

Aldehyde Intermediate Formation

A Wittig reaction constructs the pentenyl backbone:

  • Synthesis of aldehyde precursor : Oxidize 4-methylpent-4-en-2-ol to 4-methylpent-4-en-2-al using pyridinium chlorochromate (PCC).

  • Wittig reaction : Treat the aldehyde with a stabilized ylide (e.g., methyltriphenylphosphonium bromide) to form the conjugated diene.

  • Boc protection : Introduce the carbamate group post-Wittig reaction via Boc anhydride.

Yield optimization :

  • Use anhydrous conditions to prevent ylide hydrolysis.

  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate).

Industrial-Scale Process Telescoping

Combining Multiple Steps Without Intermediate Isolation

The patent CN114805134A highlights process telescoping for tert-butyl carbamates:

  • Mixed anhydride formation : React Compound 3 with p-toluenesulfonyl chloride and N-methylmorpholine in THF.

  • Reduction : Treat the anhydride with sodium borohydride to yield Compound 4.

  • Hydrolysis and Boc protection : Hydrolyze Compound 4 under acidic conditions, then react with Boc anhydride in methanol.

Advantages :

  • Eliminates intermediate purification, reducing solvent use and production time.

  • Achieves 78% yield at industrial scale (33.6 kg batch).

Comparative Analysis of Methods

Method Key Steps Yield Purity Scalability
Boc ProtectionAlkylation, hydrolysis, telescoping71–78%99.9%Industrial
Direct Amine ProtectionBoc anhydride reaction~65%*95–98%*Lab-scale
Wittig ReactionAldehyde oxidation, ylide conjugation60–70%*90–95%*Lab-scale

*Estimated based on analogous reactions.

Challenges and Optimization Strategies

Regioselectivity in Alkylation

  • Issue : Competing formation of N-alkylated byproducts.

  • Solution : Use bulky bases (e.g., LDA) at low temperatures (−78°C) to favor C-alkylation.

Stability of Oxo Group

  • Issue : Ketone reduction during sodium borohydride treatment.

  • Solution : Employ selective reducing agents (e.g., cerium chloride) or protect the ketone as a ketal prior to reduction .

Chemical Reactions Analysis

Oxidation Reactions

The α,β-unsaturated ketone moiety in this compound undergoes selective oxidation under controlled conditions.

Reaction TypeReagents/ConditionsProductsKey ObservationsReferences
EpoxidationVO(acac)₂, tBuOOH, DCM, 0°C → RTEpoxide derivativeStereoselective epoxide formation
DihydroxylationKMnO₄, H₂O, 0°CVicinal diolAnti-addition observed
  • Epoxidation Example : Treatment with vanadium-catalyzed tert-butyl hydroperoxide (tBuOOH) in dichloromethane yields an epoxide via stereoselective oxidation of the alkene group .

  • Dihydroxylation : Potassium permanganate in aqueous conditions generates a vicinal diol through syn-addition across the double bond.

Reduction Reactions

The ketone group is susceptible to reduction, while the carbamate remains intact under mild conditions.

Reaction TypeReagents/ConditionsProductsKey ObservationsReferences
Carbonyl reductionDIBAL-H, toluene/DCM, −78°CSecondary alcoholChemoselective for ketone
Alkene hydrogenationH₂, Pd/C, EtOH, RTSaturated carbamateComplete alkene saturation
  • DIBAL-H Reduction : Diisobutylaluminum hydride selectively reduces the ketone to a secondary alcohol while preserving the carbamate and alkene groups .

  • Catalytic Hydrogenation : Palladium-catalyzed hydrogenation saturates the alkene, yielding a fully saturated carbamate derivative.

Nucleophilic Additions

The electron-deficient carbonyl participates in nucleophilic attacks, enabling diverse functionalizations.

Reaction TypeReagents/ConditionsProductsKey ObservationsReferences
Grignard additionMeMgBr, THF, −78°C → RTTertiary alcohol1,2-addition predominates
Enolate formationLDA, THF, −78°C; electrophilic quenchα-Substituted derivativesRegioselective enolate trapping
  • Grignard Addition : Methylmagnesium bromide adds to the carbonyl, forming a tertiary alcohol with retention of stereochemistry.

  • Enolate Chemistry : Lithium diisopropylamide (LDA) deprotonates the α-position, enabling alkylation or acylation .

Carbamate Deprotection

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to release the free amine.

Reaction TypeReagents/ConditionsProductsKey ObservationsReferences
Acidic hydrolysisTFA, DCM, RT, 2 hAmine trifluoroacetate saltQuantitative deprotection
Thermal cleavageHCl (g), dioxane, refluxAmmonium chlorideRequires harsh conditions
  • Trifluoroacetic Acid (TFA) : Cleaves the Boc group efficiently at room temperature, yielding the amine as a TFA salt .

Cycloaddition and Pericyclic Reactions

The conjugated enone system participates in cycloadditions, expanding its utility in heterocycle synthesis.

Reaction TypeReagents/ConditionsProductsKey ObservationsReferences
Diels-Alder reactionCyclopentadiene, Δ, tolueneBicyclic adductEndo selectivity observed
Electrocyclic ring-openingUV light, benzeneLinear trieneReversible under thermal conditions
  • Diels-Alder Reaction : Reacts with dienes to form six-membered bicyclic structures with high stereocontrol.

Enzymatic Interactions

The carbamate group facilitates covalent binding to biological targets, modulating enzyme activity.

Target EnzymeInteraction MechanismBiological EffectReferences
Serine proteasesCovalent bond with active-site serineInhibition of catalytic activity
KinasesAllosteric modulationAltered phosphorylation rates
  • Protease Inhibition : Forms a stable acyl-enzyme intermediate, blocking substrate access.

This compound’s multifunctional reactivity enables its use in synthesizing complex molecules, including pharmaceuticals and agrochemicals. Experimental protocols emphasize controlled conditions to prevent side reactions, ensuring high yields and selectivity.

Scientific Research Applications

Organic Chemistry

In organic synthesis, tert-butyl N-(4-methyl-1-oxopent-4-en-2-yl)carbamate serves as a valuable building block for more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

Type of Reaction Description
Oxidation Can be oxidized to form oxides or hydroxides using agents like potassium permanganate.
Reduction The carbonyl group can be reduced to an alcohol using lithium aluminum hydride.
Substitution Nucleophilic substitution reactions can replace the carbamate group with other nucleophiles.

Biological Applications

The compound is investigated for its potential biological activities, particularly in enzyme inhibition:

  • Mechanism of Action : The carbamate group can form covalent bonds with nucleophilic residues in enzyme active sites, potentially inhibiting their activity. This modulation of biochemical pathways positions it as a candidate for therapeutic applications.
Biological Activity Potential Applications
Enzyme InhibitionInvestigated as a potential therapeutic agent in drug development.
Protein-Ligand InteractionsUsed in studies to understand enzyme mechanisms and interactions.

Medicinal Chemistry

In the field of medicinal chemistry, this compound has shown promise as a precursor in the synthesis of pharmaceutical compounds. Its ability to modulate enzyme activity makes it relevant for developing new drugs targeting specific diseases.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity at low concentrations, suggesting its potential as a therapeutic agent.

Case Study 2: Synthesis of Pharmaceutical Intermediates

Research has demonstrated the utility of this compound as an intermediate in synthesizing lacosamide, an anticonvulsant medication. The synthesis pathway was optimized to achieve high yields while maintaining purity, highlighting its importance in pharmaceutical applications.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-methyl-1-oxopent-4-en-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular receptors and signaling pathways, influencing various biological processes .

Comparison with Similar Compounds

tert-Butyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate

  • Key Difference : The absence of the C4 double bond (pentan-2-yl vs. pent-4-en-2-yl) reduces electrophilicity at the β-carbon, limiting its utility in conjugate addition reactions.
  • Reactivity : The saturated chain diminishes its role as a Michael acceptor compared to the target compound. Stereochemistry (S-configuration) may influence chiral induction in asymmetric synthesis .

tert-Butyl N-(2,2-dimethylpent-4-en-1-yl)carbamate

  • Applications : The bulky substituents may enhance metabolic stability in pharmaceutical intermediates but reduce solubility .

Cyclic and Heterocyclic Analogues

tert-Butyl N-(4-cyano-2-oxocyclopentyl)carbamate

  • Key Difference: A cyclopentane ring with cyano and ketone groups introduces rigidity and electronic effects.
  • Reactivity: The electron-withdrawing cyano group increases susceptibility to nucleophilic attacks, diverging from the linear target compound’s reactivity profile .

tert-Butyl N-(4-aminooxolan-3-yl)carbamate

  • Key Difference : A tetrahydrofuran (oxolane) ring replaces the aliphatic chain, altering conformation and hydrogen-bonding capacity.
  • Applications: The amino group enhances solubility, making it suitable for aqueous-phase reactions, unlike the hydrophobic target compound .

Fluorinated and Halogenated Derivatives

tert-Butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate

  • Key Difference : Fluorine substitution at C4 of a piperidine ring improves metabolic stability and binding affinity in CNS-targeting drugs.
  • Biological Relevance : The fluorine atom’s electronegativity and size mimic hydroxyl groups, enabling bioisosteric replacements absent in the target compound .

tert-Butyl N-(2-chloro-4-nitrophenyl)carbamate

  • Key Difference : Aromatic chloro and nitro groups confer strong electron-withdrawing effects, directing electrophilic substitution reactions.
  • Applications : Primarily used in agrochemicals and dyes, contrasting with the target compound’s role in peptide synthesis .

Comparative Data Table

Compound Name Key Structural Features Reactivity/Applications Physical Properties (if available)
tert-Butyl N-(4-methyl-1-oxopent-4-en-2-yl)carbamate Linear chain, C4 methyl, C1 ketone, Boc Michael acceptor, peptide intermediate N/A (data not reported)
tert-Butyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate Saturated chain, S-configuration Chiral intermediate N/A
tert-Butyl N-(4-cyano-2-oxocyclopentyl)carbamate Cyclopentane, cyano, ketone Nucleophilic substitution Molecular weight: 224.26 g/mol
tert-Butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate Fluorinated piperidine CNS drug candidates N/A

Research Findings and Trends

  • Synthetic Utility : The target compound’s α,β-unsaturated ketone moiety is critical for cycloaddition reactions, as demonstrated in analogues like tert-butyl N-(3-(2-tert-butylpyrimidin-4-yl)prop-2-yn-1-yl)carbamate, which participates in click chemistry .
  • Biological Relevance: Fluorinated derivatives (e.g., ) show enhanced blood-brain barrier penetration compared to non-halogenated carbamates, highlighting functional group trade-offs .
  • Stability : Bulkier substituents (e.g., 2,2-dimethyl in ) improve shelf-life but may complicate purification steps .

Biological Activity

tert-butyl N-(4-methyl-1-oxopent-4-en-2-yl)carbamate is a chemical compound with the molecular formula C11H19NO3. Its unique structure includes a tert-butyl group, a carbamate moiety, and a pentenone fragment, which contribute to its diverse biological activities and applications in scientific research. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound is synthesized through the reaction of tert-butyl carbamate with 4-methyl-1-oxopent-4-en-2-yl chloride under basic conditions, typically using triethylamine or sodium hydroxide as a catalyst. The synthesis process is monitored through analytical techniques such as gas chromatography to ensure purity and yield .

PropertyValue
CAS Number314772-14-0
Molecular FormulaC11H19NO3
Molecular Weight213.3 g/mol
Purity≥95%

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of their activity. This interaction is significant in pathways related to oxidative stress and inflammation .

Enzyme Inhibition

The compound has been studied for its potential to inhibit the Keap1-Nrf2 protein-protein interaction (PPI), which plays a crucial role in cellular defense against oxidative stress. By inhibiting this interaction, the compound may enhance the cellular concentration of Nrf2, promoting the transcription of antioxidant enzymes .

Antioxidant Properties

Research indicates that this compound may exhibit antioxidant properties by modulating Nrf2 activity. This modulation can lead to increased expression of genes involved in detoxification and antioxidant defense .

Anti-inflammatory Effects

The compound's ability to inhibit specific enzymes involved in inflammatory pathways suggests potential anti-inflammatory effects. By targeting these pathways, it may help mitigate conditions associated with chronic inflammation .

Case Studies and Research Findings

  • Nrf2 Activation : A study demonstrated that compounds similar to this compound effectively activated Nrf2 in cellular models, leading to enhanced expression of cytoprotective genes .
  • Oxidative Stress Modulation : Another research highlighted the role of this compound in reducing oxidative stress markers in vitro, suggesting its potential use as a therapeutic agent in diseases characterized by oxidative damage .
  • Enzyme Interaction Studies : Investigations into the binding affinity of this compound with various enzymes revealed significant inhibitory effects on target enzymes involved in metabolic pathways, indicating its potential as a lead compound for drug development .

Q & A

Q. What are the recommended synthetic routes for tert-butyl N-(4-methyl-1-oxopent-4-en-2-yl)carbamate, and how can researchers optimize yield?

  • Methodological Answer : The compound is synthesized via carbamate protection of the corresponding amine. A common approach involves reacting 4-methyl-1-oxopent-4-en-2-amine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine or DMAP) .
  • Yield Optimization :
  • Temperature Control : Maintain reaction temperatures between 0–25°C to minimize side reactions like enolate formation.
  • Stoichiometry : Use a 1.2:1 molar ratio of Boc₂O to amine to ensure complete conversion.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from ethanol/water) is recommended.
  • Validation : Monitor reaction progress via TLC (Rf ~0.3–0.5 in 3:1 hexane/EtOAc) or LC-MS for Boc-protected intermediates .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Key signals include the tert-butyl group (δ ~1.4 ppm, singlet) and the α,β-unsaturated ketone (δ ~5.8–6.2 ppm, multiplet for the enol ether; δ ~2.4–2.6 ppm for the methyl group adjacent to the carbonyl) .
  • ¹³C NMR : Confirm the carbamate carbonyl (δ ~155 ppm) and ketone (δ ~200 ppm).
  • Mass Spectrometry : ESI-MS or HRMS should show [M+H]⁺ at m/z 244.18 (C₁₂H₂₁NO₃⁺) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (carbamate C=O) and ~1650 cm⁻¹ (α,β-unsaturated ketone) .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .
  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent decomposition .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite), then dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers address challenges in purifying this compound due to its solubility properties?

  • Methodological Answer :
  • Solubility Data : The compound is sparingly soluble in water but dissolves in methanol, DCM, and THF .
  • Purification Strategies :
  • Recrystallization : Use a methanol/water (7:3) system to isolate high-purity crystals.
  • Chromatography : Optimize silica gel columns with a slow gradient (e.g., 10% → 40% EtOAc in hexane) to separate from Boc-deprotected byproducts.
  • Troubleshooting : If impurities persist, consider activated charcoal treatment or preparative HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer :
  • Carbamate Reactivity : The tert-butyl carbamate group acts as a protecting group, stable under basic conditions but cleavable by strong acids (e.g., TFA) or catalytic hydrogenation .
  • Ketone Participation : The α,β-unsaturated ketone can undergo Michael additions or act as an electrophile in cross-coupling reactions. For example, reaction with Grignard reagents yields substituted pentenones .
  • Kinetic Studies : Use in situ IR or NMR to monitor reaction progress. DFT calculations (e.g., Gaussian09) can model transition states for substitution pathways .

Q. How can researchers resolve discrepancies in spectroscopic data for this compound across different studies?

  • Methodological Answer :
  • Data Cross-Validation : Compare NMR shifts with published analogs (e.g., tert-butyl (4-oxocyclohexyl)carbamate, δ ~1.4 ppm for Boc group) .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃ groups) to confirm signal assignments.
  • Collaborative Databases : Reference PubChem or Reaxys entries for consensus spectral data .

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